molecular formula C20H30N2O5 B13928917 Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate

Cat. No.: B13928917
M. Wt: 378.5 g/mol
InChI Key: SBDXLOXVJIGCCZ-UHFFFAOYSA-N
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Description

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methoxy group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the tert-butoxycarbonyl (Boc) protected amino group. The methoxy group is then introduced through a methylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, various oxidizing agents for oxidation reactions, and different nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield the corresponding alcohols, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxy group and benzyl group also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
  • Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate
  • tert-Butyl 4-(hydroxymethyl)benzylcarbamate

Uniqueness

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a Boc-protected amino group, a methoxy group, and a benzyl group. This unique structure provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

benzyl 4-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O5/c1-19(2,3)27-17(23)21-15-20(25-4)10-12-22(13-11-20)18(24)26-14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,21,23)

InChI Key

SBDXLOXVJIGCCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

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